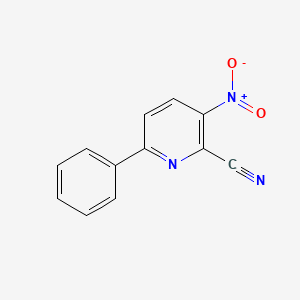

3-Nitro-6-phenylpicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-6-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c13-8-11-12(15(16)17)7-6-10(14-11)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUBTGONGPMZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Nitro 6 Phenylpicolinonitrile

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The pyridine (B92270) ring in 3-Nitro-6-phenylpicolinonitrile is electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing nature of the nitro group. This electronic arrangement makes the aromatic ring susceptible to nucleophilic attack, a reaction class known as nucleophilic aromatic substitution (SNA r). libretexts.orgyoutube.comnih.gov

In this context, the nitro group can act as a leaving group, particularly when positioned at a site activated towards nucleophilic attack. For a nucleophilic aromatic substitution to occur, two primary conditions must be met: the presence of a suitable leaving group and significant electron deficiency in the aromatic ring. libretexts.orgyoutube.com The electron-withdrawing nitro groups are crucial for reducing the ring's electron density, thereby making it a viable target for nucleophiles. libretexts.orgyoutube.com

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. youtube.comnih.gov The initial, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the leaving group. youtube.com The stability of the resulting intermediate is a key factor governing the reaction's feasibility. Electron-withdrawing groups, such as the nitro group, at positions ortho or para to the substitution site can delocalize the negative charge through resonance, thus stabilizing the intermediate and facilitating the reaction. libretexts.orglibretexts.org If the nitro group is in a meta position relative to the leaving group, this stabilizing resonance effect is not possible, and the reaction is unlikely to proceed. libretexts.org

It is noteworthy that in the context of nucleophilic aromatic substitution, the typical leaving group trend observed in other substitution reactions (like SN1 and SN2) is often reversed for halogens. For instance, the fluoro group can be a better leaving group than other halides because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack in the slow step of the reaction. youtube.com

The general mechanism for nucleophilic aromatic substitution is as follows:

Nucleophilic Attack: A nucleophile adds to the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step disrupts the aromaticity of the ring and forms a negatively charged intermediate. youtube.comlibretexts.org

Stabilization: The negative charge of the intermediate is delocalized by resonance, with significant stabilization provided by electron-withdrawing groups at the ortho and para positions. libretexts.org

Leaving Group Departure: The leaving group is eliminated, taking with it the pair of electrons from its bond to the ring. This step restores the aromaticity of the ring and yields the final substitution product. libretexts.org

Reduction Chemistry of the Nitro Moiety to Amino Derivatives

The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis. This reduction can be achieved through various methods, broadly categorized into catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitroarenes to their corresponding anilines. csic.es This process typically involves the use of molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. csic.es

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C) commonorganicchemistry.com

Platinum on carbon (Pt/C) stackexchange.com

Raney nickel commonorganicchemistry.com

Rhodium on carbon mdpi.com

The reaction mechanism is complex and proceeds through several intermediates, with the hydroxylamine (B1172632) species being a key intermediate. acsgcipr.org The general pathway is believed to be:

Nitroarene → Nitrosoarene → Phenylhydroxylamine → Aniline csic.es

The accumulation of hydroxylamine intermediates can sometimes be problematic as they can be thermally unstable and may lead to the formation of undesired byproducts like azo and azoxy compounds. acsgcipr.org To mitigate this, promoters such as vanadium compounds can be added to the reaction mixture. These promoters facilitate the reaction of the hydroxylamine intermediate to form the final amine product. acsgcipr.orggoogle.com

The choice of catalyst and reaction conditions can be crucial for achieving chemoselectivity, especially when other reducible functional groups, like the nitrile group in this compound, are present in the molecule. For instance, while Pd/C is a very efficient catalyst, it can sometimes be too reactive and lead to the reduction of other functional groups. commonorganicchemistry.com In such cases, catalysts like 1% Pt on carbon may offer better selectivity for the nitro group reduction. stackexchange.com

Metal-Mediated Reductions

Metal-mediated reductions offer an alternative to catalytic hydrogenation and are particularly useful when specific chemoselectivity is required. These methods involve the use of metals in the presence of an acid or a salt.

Key reagents for metal-mediated nitro group reduction include:

Tin(II) chloride (SnCl₂): This is considered one of the best methods for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities, including nitriles. stackexchange.com The reaction is typically carried out using SnCl₂·2H₂O in a solvent like ethanol (B145695) or ethyl acetate. stackexchange.com

Iron (Fe) in acidic media: This is a mild and effective method for reducing nitro groups to amines. commonorganicchemistry.com

Zinc (Zn) in acidic media: Similar to iron, zinc under acidic conditions provides a mild route for this transformation. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst: While NaBH₄ alone is generally not strong enough to reduce nitro groups, its reducing power can be enhanced by the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical functionalities such as carboxylic acids and amines. researchgate.net

Hydrolysis to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgyoutube.com This reaction essentially involves the conversion of the carbon-nitrogen triple bond into a carbon-oxygen double bond and a carbon-oxygen single bond. youtube.com

Acid-Catalyzed Hydrolysis:

The mechanism for acid-catalyzed hydrolysis typically involves the following steps:

Protonation: The nitrogen atom of the nitrile is protonated by the acid, which activates the nitrile carbon towards nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, leading to the formation of a protonated amide intermediate. libretexts.orgyoutube.com

Further Hydrolysis: The amide intermediate can then undergo further hydrolysis under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. youtube.com This subsequent hydrolysis also proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water. This process can lead to the formation of an amide, which can be further hydrolyzed to the carboxylate salt. An acidic workup is then required to obtain the final carboxylic acid. youtube.com

Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

Reductions to Amine Functionalities

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). youtube.com This transformation is valuable in synthetic chemistry for the introduction of an amino group.

Common reducing agents for this conversion include:

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orgyoutube.com An aqueous workup is necessary to protonate the intermediate and yield the final amine. youtube.com

Catalytic Hydrogenation: Similar to nitro group reduction, catalytic hydrogenation can be used to reduce nitriles. This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.comnih.gov It is often a more economical approach compared to using metal hydrides. youtube.com

Diborane (B₂H₆) or Borane-Tetrahydrofuran (BH₃-THF): Borane reagents can also effectively reduce nitriles to primary amines. youtube.comorganic-chemistry.org

The selection of the reducing agent will depend on the presence of other functional groups in the molecule. For instance, LiAlH₄ is a very strong reducing agent and will also reduce other functional groups like esters and ketones. commonorganicchemistry.com Therefore, for a molecule like this compound, a chemoselective method would be necessary to avoid the reduction of the nitro group if the desired transformation is solely the reduction of the nitrile.

Cyclization Reactions and Heterocycle Annulation

The presence of adjacent nitro and cyano groups on the pyridine ring of this compound provides a reactive site for cyclization reactions, leading to the formation of fused heterocyclic systems. A common pathway for such transformations is reductive cyclization.

Reductive Cyclization:

Under reducing conditions, the nitro group can be converted to an amino group, which can then react intramolecularly with the adjacent cyano group. This type of reaction typically proceeds through an initial reduction of the nitro group to a nitroso or hydroxylamino intermediate, followed by cyclization and subsequent aromatization to form a fused pyrazole (B372694) ring system, specifically a pyrazolo[3,4-b]pyridine derivative.

Table 1: Plausible Reductive Cyclization of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | e.g., SnCl₂/HCl; H₂/Pd-C; Na₂S₂O₄ | 3-Amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine-3-amine |

While specific examples for this compound are not extensively documented, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives is a well-established field of study, often serving as precursors for further cyclizations. researchgate.netresearchgate.netnih.gov

Electrophilic Reactions on the Phenyl and Pyridine Rings

The susceptibility of this compound to electrophilic attack is significantly influenced by the electronic properties of the substituted pyridine ring.

Pyridine Ring: The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro and cyano groups. Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridine nucleus are expected to be extremely difficult and require harsh reaction conditions, if they proceed at all.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Phenyl Ring of this compound

| Reaction Type | Reagents and Conditions | Predicted Major Products |

| Nitration | Conc. HNO₃/H₂SO₄ | 3-Nitro-6-(3-nitrophenyl)picolinonitrile and 3-Nitro-6-(4-nitrophenyl)picolinonitrile |

| Bromination | Br₂/FeBr₃ | 6-(3-Bromophenyl)-3-nitropicolinonitrile and 6-(4-Bromophenyl)-3-nitropicolinonitrile |

Role of this compound as a Precursor in Subsequent Synthetic Steps

The functional groups of this compound make it a valuable precursor for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science. The transformations primarily target the nitro and cyano functionalities. The synthesis of related 2-cyano-3-nitropyridine (B1583967) is a known process. chemicalbook.com

Transformations of the Nitro Group:

Reduction to an Amine: The reduction of the nitro group to an amino group is a key transformation. The resulting 3-amino-6-phenylpicolinonitrile is a versatile intermediate. The amino group can be diazotized and converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -I, -F) via Sandmeyer or related reactions. It can also undergo acylation or alkylation to introduce further diversity.

Transformations of the Cyano Group:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (3-nitro-6-phenylpicolinic acid) or an amide (3-nitro-6-phenylpicolinamide).

Reaction with Nucleophiles: The cyano group can react with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

The synthesis of various 3-cyano-2-pyridone derivatives from related starting materials highlights the utility of the cyano-pyridine scaffold in building diverse molecular architectures. mdpi.com

Table 3: Potential Synthetic Transformations of this compound

| Functional Group Targeted | Reaction Type | Reagents and Conditions | Product Type |

| Nitro Group | Reduction | e.g., Fe/HCl, H₂/Pd-C | 3-Amino-6-phenylpicolinonitrile |

| Cyano Group | Hydrolysis (acidic) | H₃O⁺, heat | 3-Nitro-6-phenylpicolinic acid |

| Cyano Group | Hydrolysis (basic) | NaOH/H₂O, heat | 3-Nitro-6-phenylpicolinamide |

| Both Groups | Reductive Cyclization | e.g., SnCl₂/HCl | 3-Amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitro 6 Phenylpicolinonitrile

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structure Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 3-Nitro-6-phenylpicolinonitrile is available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimental ¹³C NMR data for this compound is available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

No experimental 2D NMR data for this compound is available.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for this compound is available.

Raman Spectroscopy

No experimental Raman data for this compound is available.

Further research and publication of the synthesis and characterization of this compound are required to provide the specific data necessary for a complete scientific profile of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

No published data were found regarding the high-resolution mass spectrometry analysis of this compound.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Specific ESI-TOF-MS data, including exact mass measurements and fragmentation patterns for this compound, are not available in the scientific literature. Therefore, a data table for its mass spectrometric properties cannot be generated at this time.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Characterization

Information on the electronic absorption and emission properties of this compound is not present in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no available UV-Vis absorption spectra for this compound. Consequently, key parameters such as absorption maxima (λmax) and molar absorptivity coefficients (ε) have not been determined or reported. A data table for its UV-Vis spectroscopic data cannot be provided.

Fluorescence Spectroscopy

The fluorescence properties of this compound, including its emission spectra, quantum yields, and fluorescence lifetimes, have not been described in any accessible research. As such, a data table for its fluorescence characteristics is unavailable.

X-ray Crystallography for Definitive Solid-State Structural Analysis

A crystal structure for this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, no information on its unit cell parameters, space group, or molecular geometry in the solid state is available, and a data table of crystallographic parameters cannot be compiled.

Computational and Theoretical Investigations of 3 Nitro 6 Phenylpicolinonitrile

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 3-Nitro-6-phenylpicolinonitrile, DFT calculations would be indispensable for understanding its fundamental characteristics. A typical study would employ a functional, such as B3LYP or PBE0, combined with a basis set like 6-311+G(d,p) to ensure reliable results. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry.

For this compound, a key structural feature is the dihedral angle between the pyridine (B92270) and phenyl rings. A conformational analysis would involve systematically rotating this bond to map the potential energy surface and identify the most stable conformer(s). The presence of the nitro group (NO2) introduces another degree of rotational freedom that must be considered. Studies on similar nitroaromatic compounds have shown that the twisting of the nitro group with respect to the aromatic ring is a critical factor in determining the molecule's stability and excited-state dynamics.

Illustrative Data Table: Optimized Geometrical Parameters The following table presents hypothetical, yet realistic, optimized bond lengths and angles for the lowest-energy conformer of this compound, as would be predicted by a DFT B3LYP/6-311+G(d,p) calculation.

| Parameter | Predicted Value |

| C-C (Pyridine-Phenyl Link) | 1.485 Å |

| C-NO2 Bond Length | 1.470 Å |

| C≡N Bond Length | 1.158 Å |

| Phenyl-Pyridine Dihedral Angle | 35.5° |

| Pyridine-NO2 Dihedral Angle | 15.2° |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms of the nitro and nitrile groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Illustrative Data Table: Frontier Molecular Orbital Energies This table shows hypothetical HOMO, LUMO, and energy gap values for this compound in the gas phase.

| Orbital | Energy (eV) |

| HOMO | -7.25 eV |

| LUMO | -3.15 eV |

| Energy Gap (ΔE) | 4.10 eV |

DFT calculations can predict various spectroscopic properties, which can be used to verify experimental results. By calculating the vibrational frequencies, one can simulate the Infrared (IR) and Raman spectra. Specific vibrational modes, such as the C≡N stretch of the nitrile group and the symmetric and asymmetric stretches of the NO2 group, would be of particular interest for structural confirmation. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information on the electronic transitions between molecular orbitals.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for exploring potential reaction pathways. For this compound, one could investigate mechanisms of nucleophilic aromatic substitution, where the electron-withdrawing nitro and nitrile groups activate the pyridine ring. By locating the transition state (the energy maximum along the reaction coordinate) for a proposed reaction, one can calculate the activation energy. A lower activation energy indicates a more favorable reaction pathway. Such studies provide invaluable insights that can guide the design of synthetic routes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated box, often with explicit solvent molecules like water or DMSO, and solving Newton's equations of motion for every atom.

This approach can reveal how the molecule's conformation changes over time and how it interacts with its environment. nih.gov For instance, MD simulations can clarify how solvent molecules arrange around the polar nitro and nitrile groups, which can significantly influence the molecule's solubility, stability, and reactivity. nih.gov Analysis of the simulation trajectory can yield information on radial distribution functions (to see solvent structuring) and the stability of intermolecular hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification

If this compound is identified as a scaffold for developing molecules with a specific biological activity (e.g., as an inhibitor of a particular enzyme), QSAR modeling becomes a vital tool. chemrevlett.comchemrevlett.com A QSAR study aims to build a statistical model that correlates variations in the chemical structure of a series of compounds with changes in their measured biological activity. nih.govresearchgate.net

For the this compound scaffold, a QSAR study would involve designing a virtual library of derivatives by modifying substituents on the phenyl ring or other positions. For each derivative, a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties, and topological indices) would be calculated. These descriptors would then be used to build a mathematical model (e.g., using Multiple Linear Regression) that predicts the activity. rsc.org This model can then be used to prioritize which new derivatives are most promising for synthesis and testing, thereby accelerating the drug discovery or materials development process.

Applications of 3 Nitro 6 Phenylpicolinonitrile As a Versatile Synthetic Intermediate

Role as a Precursor for Biologically Relevant Scaffolds

The unique arrangement of functional groups in 3-Nitro-6-phenylpicolinonitrile makes it a valuable starting material for the synthesis of molecules with potential biological activity. The nitro group can be reduced to an amine, the nitrile group can be hydrolyzed or converted into other nitrogen-containing heterocycles, and the phenyl group can be modified, allowing for the creation of a diverse range of derivatives.

Design and Synthesis of Potential Enzyme Inhibitors

While specific studies detailing the use of this compound in the synthesis of enzyme inhibitors are not widely published, the picolinonitrile scaffold is a known component in various kinase inhibitors. The general structure of this compound provides a framework that could be elaborated into potent and selective inhibitors of enzymes like kinases or dihydroorotate (B8406146) dehydrogenase (DHODH). The synthesis would likely involve the reduction of the nitro group to an amino group, which can then be further functionalized to interact with the target enzyme's active site.

Table 1: Potential Enzyme Inhibitor Scaffolds from this compound

| Target Enzyme | Potential Scaffold | Key Synthetic Transformation |

|---|---|---|

| Kinases | Aminopyridine derivatives | Reduction of the nitro group, followed by N-arylation or acylation. |

Development of Agrochemical Compounds and Crop Protection Agents

Pyridine-based compounds are a cornerstone of the agrochemical industry, with many successful herbicides, insecticides, and fungicides containing this heterocyclic core. nih.gov The 2-phenylpyridine (B120327) moiety, present in this compound, is a feature in some reported insecticides. nih.gov The development of novel crop protection agents from this intermediate could involve nucleophilic substitution reactions or cross-coupling reactions to introduce various pharmacophores responsible for agrochemical activity.

Utility in Radiopharmaceutical Precursor Synthesis

The synthesis of precursors for Positron Emission Tomography (PET) tracers is another potential application. The structure of this compound could be modified to incorporate a positron-emitting radionuclide, such as fluorine-18. This would typically involve the introduction of a suitable leaving group that can be displaced by [¹⁸F]fluoride. The resulting radiolabeled picolinonitrile derivative could then be evaluated as a PET imaging agent for various biological targets.

Contribution to Antimicrobial and Tuberculostatic Agent Development

Hydrazone derivatives of various nitrogen-containing heterocycles have shown promise as antimicrobial and tuberculostatic agents. The nitrile group of this compound can be converted to a hydrazide, which can then be condensed with various aldehydes or ketones to form a library of hydrazone derivatives. The presence of the nitro group might also contribute to the antimicrobial activity, as seen in other nitroaromatic compounds.

Building Block in Complex Organic Synthesis for Diverse Chemical Libraries

The reactivity of its functional groups makes this compound an attractive building block for the construction of diverse chemical libraries for high-throughput screening. The differential reactivity of the nitro and nitrile groups allows for sequential and selective modifications, leading to a wide array of molecular architectures from a single starting material. This is a key strategy in modern drug discovery to explore a broad chemical space for new therapeutic leads.

Functionalization for Advanced Material Scaffolds and Molecular Devices

Beyond its biological applications, the aromatic and polar nature of this compound suggests its potential use in materials science. The phenyl and pyridine (B92270) rings can participate in π-stacking interactions, which are important for the self-assembly of organic materials. The nitrile and nitro groups can be used as handles for further functionalization, allowing the molecule to be incorporated into polymers or attached to surfaces to create advanced materials with specific electronic or optical properties.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Nitro 6 Phenylpicolinonitrile

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, HPLC-MS) for Purity and Trace Analysis

Hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are indispensable for the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like 3-Nitro-6-phenylpicolinonitrile, direct GC-MS analysis may be challenging due to its relatively high molecular weight and the presence of the polar nitro group, which can lead to poor peak shape and thermal degradation. researchgate.net Derivatization to a more volatile and thermally stable form can sometimes mitigate these issues. researchgate.net However, underivatized nitrophenols have been analyzed by GC, though with potential for decreased sensitivity due to interactions with the column or injection port. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is highly suitable for the analysis of a wide range of organic molecules, including those that are not amenable to GC-MS. For this compound, reversed-phase HPLC coupled with a tandem mass spectrometer (MS/MS) would be the method of choice for both purity assessment and trace analysis. shimadzu.comresearchgate.net The combination of a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid or ammonium (B1175870) formate (B1220265) would likely provide good chromatographic separation. shimadzu.com

Mass spectrometric detection, particularly using techniques like electrospray ionization (ESI), would offer high sensitivity and selectivity. researchgate.net For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes can be employed to monitor specific precursor-to-product ion transitions, thereby minimizing matrix interference and achieving low limits of detection. shimadzu.comresearchgate.net While a specific validated method for this compound is not publicly available, analytical vendors have noted the availability of HPLC and LC-MS data for this compound, indicating its feasibility. bldpharm.com

Table 2: Representative HPLC-MS/MS Parameters for Analysis of Related Nitroaromatic Compounds

| Parameter | Setting |

| Chromatography | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte |

| Product Ions (Q3) | Specific fragment ions |

| Collision Energy | Optimized for each transition |

Note: This table provides typical starting parameters for method development for a compound like this compound, based on methods for other nitroaromatic compounds.

Electrochemical Analysis (Cyclic Voltammetry) for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of electroactive molecules. The nitro group in this compound is electrochemically active and can be readily reduced. uchile.cl

Cyclic voltammetry involves applying a linearly varying potential to an electrode and measuring the resulting current. For nitroaromatic compounds, the cyclic voltammogram typically shows a reduction peak corresponding to the transfer of electrons to the nitro group. uchile.clresearchgate.net The first reduction step is often a one-electron process that forms a nitro radical anion. uchile.cl The potential at which this reduction occurs can provide valuable information about the electronic properties of the molecule.

The stability of the formed radical anion can also be studied using CV. uchile.cl In protic media, the nitro radical anion may be unstable and undergo further reactions, while in aprotic solvents, it can be more stable, allowing for the observation of a reversible or quasi-reversible redox couple. researchgate.netuchile.cl By analyzing the cyclic voltammograms at different scan rates, information about the kinetics of the electron transfer and any coupled chemical reactions can be obtained. mdpi.com

Table 3: Expected Cyclic Voltammetry Data for a Nitroaromatic Compound in Aprotic Solvent

| Parameter | Description | Expected Value/Observation |

| First Reduction Potential (Epc) | Potential at the cathodic peak current for the R-NO₂/R-NO₂⁻ couple. | Dependent on the specific molecular structure, but typically between -0.5 and -1.5 V vs. a standard reference electrode. |

| Peak Separation (ΔEp) | Difference between the cathodic and anodic peak potentials (Ep_c - Ep_a). | For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. |

| Peak Current Ratio (Ipa/Ipc) | Ratio of the anodic to cathodic peak currents. | A ratio close to 1 indicates a stable radical anion on the timescale of the experiment. |

| Scan Rate Dependence | Relationship between peak current and the square root of the scan rate. | A linear relationship is indicative of a diffusion-controlled process. |

Note: This table outlines the expected electrochemical behavior for a nitroaromatic compound like this compound based on general principles of electrochemistry.

Future Research Directions and Challenges in 3 Nitro 6 Phenylpicolinonitrile Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research. For 3-Nitro-6-phenylpicolinonitrile , future efforts should be directed towards the conception of novel synthetic routes that improve upon classical methods, which often rely on harsh reaction conditions and generate significant waste. A primary challenge lies in the selective introduction of the nitro group at the C3-position and the phenyl group at the C6-position of the picolinonitrile core.

Table 1: Potential Starting Materials for Novel Syntheses

| Starting Material | Potential Reaction Type | Key Advantages |

| 2-Amino-6-phenylpyridine | Diazotization followed by Sandmeyer-type cyanation and subsequent nitration | Readily available starting material |

| 2-Chloro-3-nitropyridine | Suzuki or Stille cross-coupling with phenylboronic acid or phenylstannane | High regioselectivity in the coupling step |

| 6-Phenylpicolinic acid | Amidation followed by dehydration to the nitrile and subsequent nitration | Utilizes a different functional group interconversion strategy |

Green chemistry principles should be at the forefront of these explorations. This includes the investigation of catalytic systems, such as transition-metal catalysts for cross-coupling reactions, and the use of more environmentally benign solvents and reagents. Microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times and improve yields.

Discovery of Unprecedented Reactivity and Reaction Mechanisms

The electronic landscape of This compound is rich and complex. The electron-withdrawing nature of both the nitrile and the nitro groups significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. Conversely, the phenyl substituent can participate in various transformations. A critical area of future research will be to systematically investigate the reactivity of this molecule.

Key research questions include:

What is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions?

Can the nitro group be selectively reduced to an amino group, paving the way for further functionalization?

How does the interplay between the nitro and cyano groups affect the reactivity of the phenyl ring, for instance, in electrophilic aromatic substitution reactions?

Computational studies, employing Density Functional Theory (DFT), will be invaluable in predicting reaction pathways and understanding the underlying mechanisms. These theoretical investigations, in conjunction with experimental work, will provide a comprehensive picture of the molecule's chemical behavior.

Expansion of the Synthetic Utility in Diverse Chemical Transformations

Building upon a deeper understanding of its reactivity, the synthetic utility of This compound can be expanded. The molecule can serve as a versatile building block for the synthesis of more complex heterocyclic systems. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

Table 2: Potential Transformations and Resulting Compound Classes

| Functional Group | Transformation | Resulting Compound Class | Potential Application |

| Nitrile | Hydrolysis | Picolinic Acids/Amides | Ligands, Pharmaceutical Intermediates |

| Nitrile | Reduction | Aminomethylpyridines | Building Blocks for Bioactive Molecules |

| Nitro Group | Reduction | Aminopyridines | Dyestuffs, Catalysts |

| Pyridine Ring | Cycloaddition | Fused Heterocycles | Novel Scaffolds for Drug Discovery |

The strategic manipulation of the functional groups present in This compound will be key to unlocking its full potential as a synthetic intermediate.

Development of Advanced Functional Materials Utilizing the Picolinonitrile Scaffold

The unique electronic and structural features of This compound make it an intriguing candidate for the development of advanced functional materials. The presence of the nitro group, a known electron-accepting moiety, and the extended π-system of the phenylpyridine core suggest potential applications in optoelectronics.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of derivatives of This compound .

Non-linear Optical (NLO) Materials: Exploring the second- and third-order NLO properties, which could be modulated by further functionalization.

Sensors: Designing and synthesizing derivatives that exhibit changes in their optical or electronic properties in the presence of specific analytes.

The challenge will be to establish clear structure-property relationships to guide the rational design of materials with tailored functionalities.

Deepening Mechanistic Understanding of Observed In Vitro Biological Interactions

While no specific biological activity has been reported for This compound , the picolinonitrile scaffold is present in a number of biologically active compounds. Preliminary in vitro screening against various biological targets, such as enzymes and receptors, could reveal potential therapeutic applications.

Should any biological activity be identified, a significant research effort will be required to elucidate the mechanism of action. This would involve:

Target Identification: Pinpointing the specific biomolecule with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand which structural features are crucial for activity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to visualize and understand the binding interactions at the atomic level.

A thorough mechanistic understanding is crucial for the optimization of lead compounds and the development of safe and effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-Nitro-6-phenylpicolinonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves nitration or functional group interconversion on a picolinonitrile scaffold. For example, nitration of 6-phenylpicolinonitrile using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 3-position . Optimization includes monitoring reaction kinetics via HPLC or TLC and adjusting stoichiometry (e.g., excess nitrating agent) to mitigate byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., nitro group position) and phenyl ring integration .

- FT-IR : Identify nitro (∼1520 cm⁻¹, asymmetric stretching) and nitrile (∼2240 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₇N₃O₂, theoretical MW: 241.06 g/mol) .

- XRD (if crystalline): Resolve spatial arrangement of substituents .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy .

- Store in airtight containers away from reductants (risk of exothermic decomposition).

- In case of skin contact: Wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic sites (e.g., nitro group para to nitrile). Solvent effects (PCM model) and transition-state analysis (NEB method) refine predictions of regioselectivity . Validate models experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted picolinonitriles?

Methodological Answer:

- Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines) .

- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, temperature).

- Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ constants) with bioactivity outliers .

Q. How can the environmental fate of this compound be assessed in ecotoxicology studies?

Methodological Answer:

- Biodegradation assays : Use OECD 301 protocols with activated sludge to measure half-life under aerobic conditions.

- Photolysis studies : Expose to UV-Vis light (λ = 290–400 nm) and monitor degradation via LC-MS.

- QSAR modeling : Predict toxicity endpoints (e.g., LC₅₀ for Daphnia magna) using nitroaromatic fragment descriptors .

Q. What catalytic systems enhance the selectivity of this compound in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.